molecular formula C24H26O9 B12288098 1D-1-O-Butyryl-4 6-O-dibenzoyl-myo-ino-

1D-1-O-Butyryl-4 6-O-dibenzoyl-myo-ino-

Cat. No.: B12288098
M. Wt: 458.5 g/mol
InChI Key: KTYAOQKEMRXFIY-UHFFFAOYSA-N
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Description

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a chemical compound with the molecular formula C24H26O9 and a molecular weight of 458.46 g/mol It is a derivative of myo-inositol, a type of sugar alcohol that plays a crucial role in cellular processes

Preparation Methods

The synthesis of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol involves multiple steps. The primary synthetic route includes the protection of hydroxyl groups on myo-inositol, followed by selective acylation. The reaction conditions typically involve the use of reagents such as acetic anhydride, benzoyl chloride, and butyric anhydride under controlled temperatures and pH . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol involves its interaction with specific molecular targets and pathways. It is believed to modulate signal transduction pathways by mimicking natural inositol phosphates. This modulation can affect various cellular processes, including metabolism, cell growth, and differentiation .

Comparison with Similar Compounds

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol can be compared with other inositol derivatives such as:

  • 1,3,5-O-Methylidyne-myo-inositol
  • O-tert-Butyl-L-threonine
  • myo-Inositol

These compounds share similar structural features but differ in their specific functional groups and applications.

Properties

IUPAC Name

(3-benzoyloxy-4-butanoyloxy-2,5,6-trihydroxycyclohexyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O9/c1-2-9-16(25)31-21-18(27)17(26)20(32-23(29)14-10-5-3-6-11-14)19(28)22(21)33-24(30)15-12-7-4-8-13-15/h3-8,10-13,17-22,26-28H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYAOQKEMRXFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(C(C(C(C1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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